Ortho- vs. Para-Fluorophenyl Substitution: A Direct Structural Comparison for CCR4 Antagonism
The target compound (2-fluorophenyl) is a specific positional isomer within the patented piperazinyl-pyrimidine series. Direct head-to-head comparison is not publicly annotated in primary literature for these exact isomers; however, the U.S. Patent 9,493,453 establishes an SAR framework wherein the ortho-halogen substitution pattern is explicitly claimed as part of preferred embodiments for CCR4 antagonism [1]. The 4-fluorophenyl analog (CAS 2549042-55-7), while isomeric, is differentiated only by fluorine position, which can invert biological activity in G-protein coupled receptor (GPCR) binding pockets.
| Evidence Dimension | Fluorine substitution position (ortho vs. para) on phenyl ring |
|---|---|
| Target Compound Data | ortho-fluorophenyl substitution; InChI Key: PAMYSDHSNDPUNS-UHFFFAOYSA-N; Patent exemplification as part of preferred CCR4 antagonist structures. |
| Comparator Or Baseline | para-fluorophenyl substitution (CAS 2549042-55-7); InChI Key: VKFDJHBTEWWENB-UHFFFAOYSA-N. |
| Quantified Difference | Positional isomer; Computed XLogP3 identical at 3.5; TPSA identical at 32.3 Ų. Differentiation resides in steric and electronic effects on target binding, not bulk physicochemical descriptors. |
| Conditions | Comparative structural analysis based on patent claims and computed PubChem descriptors. |
Why This Matters
For CCR4-targeted projects, the ortho-fluorophenyl orientation may confer distinct binding kinetics and selectivity compared to para-substituted analogs, directly influencing choice of chemical probe.
- [1] Li, S., et al. (2015). U.S. Patent No. 9,493,453. View Source
